molecular formula C28H34N2O8 B12717670 N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid CAS No. 83130-71-6

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid

Cat. No.: B12717670
CAS No.: 83130-71-6
M. Wt: 526.6 g/mol
InChI Key: JZLARJLWIRHAJN-WLHGVMLRSA-N
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Description

N-(8-benzyl-8-azabicyclo[321]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This process often employs a rhodium (II) complex and a chiral Lewis acid to achieve high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure the stereochemical integrity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure.

    Benzamides: Compounds such as metoclopramide and sulpiride have similar benzamide moieties.

Uniqueness

What sets N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide apart is its combination of the bicyclic azabicyclo[3.2.1]octane scaffold with the trimethoxybenzamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

83130-71-6

Molecular Formula

C28H34N2O8

Molecular Weight

526.6 g/mol

IUPAC Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C24H30N2O4.C4H4O4/c1-28-20-13-21(23(30-3)22(14-20)29-2)24(27)25-17-11-18-9-10-19(12-17)26(18)15-16-7-5-4-6-8-16;5-3(6)1-2-4(7)8/h4-8,13-14,17-19H,9-12,15H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

JZLARJLWIRHAJN-WLHGVMLRSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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